5-Chloro-3-phenylpyridin-2(1H)-one
Description
Significance and Prevalence of Pyridin-2(1H)-one Derivatives in Organic Synthesis
The pyridin-2(1H)-one scaffold is a foundational structure in modern organic and medicinal chemistry. iipseries.orgnih.gov These nitrogen-containing heterocyclic compounds are integral to a multitude of natural products and synthetic molecules that exhibit a wide array of biological and physiological activities. acs.org The versatility of the pyridin-2(1H)-one core makes it a valuable intermediate for the synthesis of a variety of nitrogen-containing heterocycles, including alkaloids like pyridine (B92270), piperidine (B6355638), quinolizidine, and indolizidine. acs.org
The immense interest in these compounds has spurred the development of numerous synthetic strategies to create functionalized pyridin-2(1H)-one derivatives. acs.orgthieme-connect.com These methods are crucial as they allow chemists to build a diverse library of molecules with different properties, which is particularly important in the field of drug discovery. iipseries.orgresearchgate.net The ability to modify the pyridin-2(1H)-one structure through various chemical reactions has made it a "privileged scaffold," meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov
Overview of Halogenated and Phenyl-Substituted Pyridin-2(1H)-ones
Among the vast family of pyridin-2(1H)-one derivatives, those containing halogen and phenyl substituents are of particular importance. Halogenated pyridin-2(1H)-ones are key intermediates in the synthesis of various aza-heterocycles and have been used as building blocks in the creation of natural products. acs.org The introduction of a halogen, such as chlorine, can be achieved through methods like the Vilsmeier reaction of enaminones, providing an efficient, one-pot synthesis. acs.orgnih.gov This halogen atom can then serve as a handle for further chemical modifications.
Phenyl-substituted pyridin-2(1H)-ones are another significant subclass. For instance, research has been conducted on 1-phenyl-5-((m-tolylamino)methyl)pyridine-2(1H)-one derivatives for their potential as anti-cancer agents. nih.gov The synthesis of aryl-substituted pyridin-2(1H)-ones can be achieved through reactions like the Suzuki-Miyaura coupling. frontiersin.orgresearchgate.net The presence of a phenyl group can significantly influence the biological activity and physical properties of the molecule.
Rationale for Comprehensive Academic Investigation of 5-Chloro-3-phenylpyridin-2(1H)-one
The compound 5-Chloro-3-phenylpyridin-2(1H)-one (CAS No. 102194-55-6) has attracted academic interest due to its specific combination of a chloro and a phenyl group on the pyridin-2(1H)-one framework. This unique substitution pattern makes it a valuable intermediate for creating more complex molecules with potential therapeutic applications. For example, it has been used in the synthesis of derivatives of 1H-pyridin-2-one that act as farnesyltransferase inhibitors. nih.gov
Table 1: Physicochemical Properties of 5-Chloro-3-phenylpyridin-2(1H)-one
| Property | Value |
| CAS Number | 102194-55-6 |
| Molecular Formula | C₁₁H₈ClNO |
| Molecular Weight | 205.64 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)N=C(C=C2)Cl |
| InChI Key | YWMSXFEHXLXYJJ-UHFFFAOYSA-N |
Properties
Molecular Formula |
C11H8ClNO |
|---|---|
Molecular Weight |
205.64 g/mol |
IUPAC Name |
5-chloro-3-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H8ClNO/c12-9-6-10(11(14)13-7-9)8-4-2-1-3-5-8/h1-7H,(H,13,14) |
InChI Key |
ANKOMKSSHMCFGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl |
Origin of Product |
United States |
Strategic Retrosynthetic Analysis for 5 Chloro 3 Phenylpyridin 2 1h One
Identification of Key Synthetic Disconnections
The retrosynthesis of 5-Chloro-3-phenylpyridin-2(1H)-one involves the imaginary cleavage of bonds to simplify the structure. scitepress.org The primary disconnections for this molecule are the carbon-chlorine (C-Cl) bond at the 5-position and the carbon-carbon (C-C) bond connecting the phenyl group at the 3-position.
Two main retrosynthetic pathways emerge from these initial disconnections:
Pathway A: Late-stage Chlorination: This approach involves disconnecting the C5-Cl bond first. This leads to the precursor 3-phenylpyridin-2(1H)-one . The forward synthesis would then require a regioselective chlorination of this intermediate.
Pathway B: Late-stage Phenylation: Alternatively, disconnecting the C3-phenyl bond identifies 5-chloropyridin-2(1H)-one as a key intermediate. The synthetic plan would then involve a cross-coupling reaction to introduce the phenyl group.
Further deconstruction of the pyridin-2(1H)-one core itself is necessary to arrive at acyclic starting materials. This involves breaking two bonds within the heterocyclic ring, which can be achieved through various cyclization strategies.
Evaluation of Feasible Precursor Structures for Pyridin-2(1H)-one Ring Formation
The formation of the substituted pyridin-2(1H)-one ring is a cornerstone of the synthesis. Several established methods can be adapted to construct this heterocyclic core, each utilizing different precursor structures. nih.govfrontiersin.org
One common and versatile method is the condensation of enamines with activated methylene (B1212753) compounds . For instance, an appropriately substituted enamine can react with reagents like malononitrile (B47326) or ethyl cyanoacetate (B8463686), followed by cyclization to form the pyridinone ring. acs.org A one-pot synthesis of 2-(1H)-pyridinones has been reported using dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine. frontiersin.orgnih.gov
Another powerful strategy involves the reaction of 1,3-dicarbonyl compounds with cyanoacetamide or similar reagents. This approach, a variation of the Guareschi-Thorpe reaction, allows for the assembly of polysubstituted pyridinones. For example, reacting an aryl aldehyde, ethyl acetoacetate, and cyanoacetamide in the presence of a catalyst can yield highly functionalized pyridinone derivatives. nih.gov
The following table summarizes potential precursor combinations for the pyridin-2(1H)-one ring synthesis:
| Precursor 1 | Precursor 2 | Type of Reaction | Resulting Core |
| β-Ketoester (e.g., Ethyl benzoylacetate) | Enamine/Ammonia | Condensation/Cyclization | 3-Phenylpyridin-2(1H)-one |
| Phenylacetaldehyde | Cyanoacetamide | Knoevenagel Condensation/Cyclization | 3-Phenyl-4-substituted-pyridin-2(1H)-one |
| 1,3-Dicarbonyl compound | Malononitrile/Ammonia | Michael Addition/Cyclization | Substituted Pyridin-2(1H)-one |
These methods offer flexibility in introducing the necessary phenyl substituent at the C3-position early in the synthetic sequence. mdpi.comscirp.org
Considerations for Regioselectivity in Chlorination and Phenyl-Substitution
The final substitution steps require careful control of regioselectivity to ensure the correct placement of the chloro and phenyl groups.
Regioselective Chlorination:
If pursuing Pathway A, the chlorination of 3-phenylpyridin-2(1H)-one must selectively occur at the C5 position. The pyridin-2(1H)-one ring possesses distinct electronic properties. The amide-like nitrogen and the exocyclic oxygen influence the electron density of the ring. The phenyl group at C3 is an activating group. Electrophilic aromatic substitution is directed by these existing functionalities. The C5 position is generally favored for electrophilic attack in 3-substituted pyridin-2-ones due to electronic activation and being sterically accessible.
Common chlorinating agents and the expected regioselectivity are outlined below:
| Reagent | Conditions | Expected Outcome |
| N-Chlorosuccinimide (NCS) | Inert solvent (e.g., DMF, MeCN) | Predominantly 5-chloro isomer |
| Selectfluor® with LiCl | DMF | High regioselectivity for chlorination researchgate.net |
| Sulfuryl chloride (SO₂Cl₂) | Various solvents | Can lead to mixtures, requires optimization |
The use of specific catalysts can enhance regioselectivity. For instance, thiourea (B124793) catalysts have been shown to direct the chlorination of phenols, a principle that could potentially be applied to the pyridinone system. scientificupdate.com
Regioselective Phenylation:
In Pathway B, the introduction of the phenyl group onto 5-chloropyridin-2(1H)-one is typically achieved via a palladium-catalyzed cross-coupling reaction, most commonly the Suzuki-Miyaura coupling. frontiersin.orgrsc.org
The success of this reaction hinges on the relative reactivity of the C-H bonds on the pyridinone ring. The C3 position is generally more susceptible to metallation and subsequent coupling compared to other positions.
Key parameters for a successful Suzuki-Miyaura coupling include:
| Component | Examples | Role in Reaction |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Facilitates oxidative addition and reductive elimination |
| Ligand | SPhos, XPhos, dppf | Stabilizes the palladium center and influences reactivity |
| Base | Na₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid and facilitates transmetalation |
| Boron Reagent | Phenylboronic acid, Phenylboronic acid pinacol (B44631) ester | Source of the phenyl group |
The choice of ligand is often crucial for achieving high yields and selectivity in the coupling of heteroaryl halides. rsc.org The reaction is generally robust and tolerates a wide range of functional groups.
Advanced Synthetic Methodologies for 5 Chloro 3 Phenylpyridin 2 1h One and Its Analogues
Development of Novel Synthetic Pathways to the 5-Chloro-3-phenylpyridin-2(1H)-one Core
The construction of the fundamental pyridin-2(1H)-one structure is the initial and critical phase in the synthesis of 5-chloro-3-phenylpyridin-2(1H)-one and its derivatives. This has been approached through various innovative synthetic routes.
Multi-component reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules like pyridin-2(1H)-ones due to their efficiency and atom economy. lnu.edu.cn These reactions allow for the formation of multiple bonds in a single operation, streamlining the synthetic process. lnu.edu.cnresearchgate.net
One notable MCR approach involves the reaction of 1-acetyl-1-carbamoyl cyclopropanes with malononitrile (B47326) in the presence of an amine like piperidine (B6355638). lnu.edu.cn This one-pot, three-component tandem reaction proceeds through a Knoevenagel condensation, followed by a ring-opening of the cyclopropane (B1198618) and subsequent intramolecular cyclization to yield highly substituted pyridin-2(1H)-ones. lnu.edu.cn The versatility of this method is demonstrated by the ability to vary the amine and the substituents on the cyclopropane, offering a range of functionalized products. lnu.edu.cn
Another effective MCR strategy for synthesizing pyridin-2(1H)-one derivatives utilizes the reaction between ketene (B1206846) aminals/N,S-acetals, aromatic aldehydes, and Meldrum's acid. rsc.org This method is advantageous for its use of a green solvent, experimental simplicity, and the absence of a catalyst. rsc.org The reaction conditions for this process have been optimized using response surface methodology (RSM), a statistical approach to identify the ideal temperature and solvent composition for maximizing product yield and minimizing reaction time. rsc.org
Furthermore, a sequential multicomponent reaction starting from 3-formylchromones, Meldrum's acid, and an amine provides a high-yield pathway to functionalized pyridin-2(1H)-ones. researchgate.netua.pt The mechanism involves a Michael addition, followed by the addition of the amine, intramolecular amidation, and elimination of acetone. researchgate.netua.pt This approach has been shown to be versatile, accommodating various 3-formylchromones and amines. researchgate.net
The following table summarizes key aspects of different multi-component reaction approaches for the synthesis of pyridin-2(1H)-one derivatives.
| Starting Materials | Key Reagents/Catalysts | Reaction Type | Advantages |
| 1-Acetyl-1-carbamoyl cyclopropanes, malononitrile | Piperidine | Tandem Knoevenagel condensation/ring-opening/cyclization | High efficiency, atom economy, structural complexity. lnu.edu.cn |
| Ketene aminals/N,S-acetals, aromatic aldehydes, Meldrum's acid | None (catalyst-free) | Multi-component reaction | Green solvent, experimental simplicity, good yields. rsc.org |
| 3-Formylchromones, Meldrum's acid, amines | None (catalyst-free) | Sequential multicomponent reaction | High yields, versatility with various starting materials. researchgate.netua.pt |
| Ketone, malononitrile, ethyl cyanoacetate (B8463686), hydrazine (B178648) hydrate | Piperidine (ultrasound irradiation) | Four-component reaction | Shorter reaction times, excellent yields. researchgate.net |
Cyclization reactions represent a fundamental and widely employed strategy for the construction of the pyridin-2(1H)-one ring system. These methods typically involve the formation of one or more carbon-carbon or carbon-nitrogen bonds to close a linear precursor into the desired heterocyclic core.
One common approach involves the cyclization of enamines. For instance, the reaction of 3-dimethylamino-2-formyl acrylonitrile (B1666552) with nucleophiles like malononitrile or ethyl cyanoacetate produces adducts that, upon reaction with aromatic amines and subsequent base-catalyzed cyclization, yield novel pyridin-2(1H)-one derivatives. acs.org
Another strategy involves the cyclization of unsaturated β-keto esters. For example, a manganese(III)-based oxidative free-radical cyclization of an unsaturated β-keto ester containing a pyridine (B92270) ring has been explored. This intramolecular reaction leads to the stereospecific construction of a tetracyclic compound, creating five chiral centers in a single step. uv.es
Metal-mediated [2+2+2] cycloadditions also provide a powerful route to pyridine rings. acs.org While not exclusively for pyridin-2(1H)-ones, these reactions can be adapted to form the core structure. Photocatalytic radical-induced cyclization reactions are also emerging as a modern method for constructing pyridine rings, offering mild reaction conditions. rsc.org
The following table outlines different cyclization strategies for the synthesis of the pyridin-2(1H)-one ring.
| Precursor Type | Key Reagents/Conditions | Reaction Type | Key Features |
| Enamines | Base-catalyzed | Intramolecular Cyclization | Forms the pyridinone ring from a linear enamine precursor. acs.org |
| Unsaturated β-keto esters | Mn(OAc)₃ | Oxidative Free-Radical Cyclization | Stereospecific construction of complex polycyclic systems. uv.es |
| Alkynes and Nitriles | Metal catalysts (e.g., Ni, Rh) | [2+2+2] Cycloaddition | Convergent synthesis of the pyridine ring from simple fragments. acs.org |
| N-vinylaziridine p-toluenesulfonate and difluoroalkyl halides | Visible light catalysis | [5+1] Cycloaddition | Photocatalytic method for constructing pyridine derivatives. rsc.org |
Targeted Functionalization and Late-Stage Modification Strategies
Once the pyridin-2(1H)-one core is established, subsequent functionalization is necessary to introduce the chloro and phenyl substituents at the desired positions. Late-stage modification strategies are particularly valuable as they allow for the diversification of analogues from a common intermediate.
The introduction of a chlorine atom at the 5-position of the pyridinone ring requires a regioselective halogenation method. The electronic nature of the pyridinone ring directs electrophilic substitution, but achieving high selectivity can be challenging.
N-Bromosuccinimide (NBS) has been studied for the regioselective halogenation of activated pyridines, including pyridones. researchgate.net The solvent and the position of existing substituents on the ring can influence the regioselectivity of the bromination. researchgate.net While this demonstrates the principle of regioselective halogenation, specific conditions for the 5-chlorination of 3-phenylpyridin-2(1H)-one would need to be optimized.
A method for the 3-selective halogenation of pyridines has been developed that proceeds through a ring-opening, halogenation, and ring-closing sequence involving Zincke imine intermediates. chemrxiv.org This approach allows for highly regioselective halogenation under mild conditions. chemrxiv.org
For pyridine N-oxides, a highly regioselective halogenation at the 2-position has been described, providing access to 2-halo-substituted pyridines. nih.gov While not directly applicable to the 5-position of a pyridinone, it highlights the use of the N-oxide functionality to direct halogenation.
In the context of bicyclic 2-pyridones, a selective synthesis of 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridones has been reported, showcasing the potential for regioselective dihalogenation. acs.org
The following table summarizes various regioselective halogenation techniques relevant to the pyridinone ring.
| Reagent | Substrate Type | Position of Halogenation | Key Features |
| N-Bromosuccinimide (NBS) | Activated Pyridines/Pyridones | Dependent on substituents and solvent | Allows for regioselective mono- and di-bromination. researchgate.net |
| Various halogen electrophiles | Pyridines (via Zincke imines) | 3-position | Ring-opening/closing sequence for high regioselectivity. chemrxiv.org |
| Not specified | Pyridine N-Oxide | 2-position | Provides access to 2-halo-substituted pyridines. nih.gov |
| Not specified | Bicyclic 2-Pyridones | 6- and 8-positions | Selective dihalogenation of fused ring systems. acs.org |
The introduction of the phenyl group at the 3-position of the pyridinone ring is commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. diva-portal.org This reaction involves the coupling of an organoboron compound (e.g., phenylboronic acid) with a halide or triflate at the 3-position of the pyridinone.
In a reported synthesis of phenyl-substituted 3-hydroxypyridin-2(1H)-ones, halogenated 2,3-dimethoxypyridines were first treated with arylboronic acids under Suzuki coupling conditions, followed by demethylation to yield the desired products. frontiersin.orgnih.gov This demonstrates the feasibility of introducing the phenyl group via a Suzuki reaction on a suitably functionalized pyridine precursor.
The Suzuki-Miyaura coupling has also been successfully employed in the synthesis of substituted ring-fused 2-pyridones. acs.org A selective synthesis of 6-bromo-8-iodo dihydro thiazolo ring-fused 2-pyridones was followed by sequential Suzuki-Miyaura couplings to introduce aryl groups at the halogenated positions. acs.org This highlights the power of this reaction for the late-stage diversification of pyridone scaffolds.
The reactivity of 3-iodoimidazo[1,2-a]pyridines in Suzuki-type cross-coupling reactions has also been investigated, showcasing the influence of the base and solvent on the reaction outcome. researchgate.net This provides valuable insights for optimizing the coupling conditions for 3-halo-pyridinones.
The following table provides an overview of the Suzuki-Miyaura coupling for the introduction of a phenyl moiety.
| Pyridinone Precursor | Coupling Partner | Catalyst System | Key Outcome |
| Halogenated 2,3-dimethoxypyridines | Arylboronic acids | Palladium catalyst | Synthesis of aryl-substituted 3-hydroxypyridin-2(1H)-ones. frontiersin.orgnih.gov |
| Dihalogenated ring-fused 2-pyridones | Arylboronic acids | Palladium catalyst | Sequential arylation at specific positions. acs.org |
| 3-Iodoimidazo[1,2-a]pyridines | Arylboronic acids | Palladium catalyst | Demonstrates the influence of reaction conditions on coupling efficiency. researchgate.net |
Optimization of Reaction Parameters and Catalyst Systems
The efficiency and success of the synthetic routes to 5-chloro-3-phenylpyridin-2(1H)-one and its analogues are highly dependent on the careful optimization of reaction parameters and the selection of appropriate catalyst systems.
For multi-component reactions, the optimization of parameters such as temperature and solvent composition is crucial. As mentioned earlier, response surface methodology (RSM) has been employed to systematically study the effects of these variables on the yield and reaction time for the synthesis of pyridinone derivatives. rsc.org The optimal conditions were identified as a temperature of 72 °C and a water content of 33% in aqueous ethanol. rsc.org
The choice of catalyst is also critical. For Suzuki-Miyaura coupling reactions, various palladium catalysts and ligands can be screened to find the most effective system for a particular substrate. The selection of the base and solvent can also have a significant impact on the reaction's success. researchgate.net
Furthermore, the optimization of butylpyridinium bromide synthesis under continuous flow conditions was achieved using a multi-objective Bayesian optimization platform. ucla.edu This approach simultaneously optimized for reaction yield and production rate, demonstrating the power of machine learning in accelerating reaction optimization. ucla.edu
The following table highlights examples of optimized reaction parameters and catalyst systems.
| Reaction Type | Optimized Parameters | Catalyst/Reagent System | Improvement |
| Multi-component synthesis of pyridinones | Temperature: 72 °C, Solvent: 33% water in ethanol | None (catalyst-free) | Maximized product yield and minimized reaction time. rsc.org |
| Synthesis of a 4-pyridone intermediate | Optimized through Design of Experiments (DoE) | PPTS-organic base buffering system | Reduced impurities, improved yield, replaced hazardous solvent. acs.org |
| Suzuki-Miyaura coupling | Base and solvent selection | Palladium catalyst | Influences reaction efficiency and product yield. researchgate.net |
| Butylpyridinium bromide synthesis | Optimized via Bayesian optimization | Continuous flow system | Simultaneous optimization of yield and production rate. ucla.edu |
Catalyst Screening for Enhanced Efficiency and Selectivity
The synthesis of substituted pyridin-2(1H)-ones frequently employs cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the aryl substituent. frontiersin.orgnih.gov The efficiency and selectivity of these reactions are highly dependent on the catalytic system used. Researchers have screened various catalysts to improve yields, reduce reaction times, and enhance product purity.
For the synthesis of related aryl-substituted pyridinones, palladium-based catalysts are commonly employed. For instance, the synthesis of aryl-substituted 3-hydroxypyridin-2(1H)-ones has been achieved by treating halogenated 2,3-dimethoxypyridines with arylboronic acids under Suzuki-coupling conditions, followed by demethylation. frontiersin.orgnih.gov A highly efficient protocol for the Suzuki-Miyaura cross-coupling of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one with a range of arylboronic acids has been developed, highlighting the importance of the catalyst and ligand choice. researchgate.net In one study, palladium(II) acetate (B1210297) with triphenylphosphine (B44618) was used for the synthesis of 3-Chloro-N-phenyl-pyridin-2-amine, a related chloro-pyridine derivative. orgsyn.org
Beyond traditional palladium catalysts, research into novel catalytic systems aims to improve recyclability and performance under milder conditions. Magnetic nanoparticles have been explored as recoverable catalysts for the synthesis of pyridone derivatives, offering advantages such as good product yields and easy catalyst recovery. researchgate.net Similarly, SiO₂-Pr-SO₃H has been demonstrated as an efficient and recyclable catalyst for the one-pot synthesis of 3,4-dihydro-2-pyridone derivatives under solvent-free conditions, achieving high yields in short reaction times. nih.gov The screening of various catalysts, including different acids and iodine, has shown that the choice of catalyst significantly impacts reaction outcomes. scielo.org.mx
Table 1: Comparison of Catalytic Systems in the Synthesis of Pyridinone Derivatives
| Catalyst System | Substrate/Reaction Type | Key Findings/Advantages | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ / Na₂CO₃ | Suzuki coupling of 5-bromo-3-(methoxymethoxy)-1-(methoxymethyl)pyridin-2(1H)-one with 4-fluorophenylboronic acid | Effective for aryl-aryl bond formation in pyridinone systems. | nih.gov |
| Pd(II) acetate / Triphenylphosphine / NaOtBu | Buchwald-Hartwig amination of 2,3-dichloropyridine (B146566) with aniline | Synthesis of N-phenyl-pyridinamine precursors. | orgsyn.org |
| SiO₂-Pr-SO₃H | One-pot, four-component synthesis of 3,4-dihydro-2-pyridone derivatives | Efficient, environmentally benign, short reaction times, and easy handling under solvent-free conditions. Yields up to 93%. | nih.gov |
| Fe₃O₄@SiO₂-based magnetic catalysts | Multicomponent synthesis of nicotinonitrile and triazole-linked pyridone derivatives | High yields (65-98%), mild reaction conditions, catalyst is recoverable and reusable. | researchgate.net |
| Sulfuric Acid (H₂SO₄) | Ring opening/closing of 6-amino-5-cyanopyrans to form 2-pyridones | Found to be the most effective Brönsted-Lowry acid catalyst, providing a 94% yield. | scielo.org.mx |
Solvent Effects and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly influencing the development of synthetic routes for pyridinone derivatives, with a focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. rasayanjournal.co.inekb.eg Solvent selection is a key aspect of this approach.
Traditional syntheses may use solvents like dimethylformamide (DMF) or toluene. nih.govurfu.ru However, there is a significant trend towards using greener alternatives or eliminating solvents altogether. Several studies have reported the successful synthesis of 2-pyridone derivatives under solvent-free conditions, often facilitated by thermal multicomponent reactions or specific catalysts. nih.govrsc.orgmdpi.comscirp.org These methods offer benefits such as reduced environmental impact, simpler work-up procedures, and often higher yields. scirp.org
Water has been explored as a green solvent for the synthesis of pyridone derivatives. In one instance, a multicomponent reaction to produce 1,6-diamino-4-aryl-3,5-dicyano-2-pyridones achieved the best results in water with piperidine as a catalyst at room temperature, yielding products with high efficiency in a relatively short time. rsc.org Polyethylene glycol (PEG), a biodegradable and non-toxic polymer, has also been employed as a versatile green solvent. researchgate.net For example, a PEG-400/H₂O mixture was found to be a superior solvent system for certain ruthenium-catalyzed reactions, significantly improving yields compared to using pure PEG-400. rsc.org Other green techniques, such as using infrared irradiation as an energy source, have also been developed to promote the synthesis of 2-pyridone derivatives under mild conditions. scielo.org.mx
Table 2: Influence of Solvents and Green Chemistry Approaches on Pyridinone Synthesis
| Condition/Solvent System | Reaction Type | Yield/Efficiency | Green Advantage | Reference |
|---|---|---|---|---|
| Solvent-Free | Thermal multicomponent domino reaction for 2-pyridones | Good yields | Catalyst- and solvent-free, highly eco-friendly. | rsc.org |
| Solvent-Free (with SiO₂-Pr-SO₃H catalyst) | Four-component synthesis of 3,4-dihydro-2-pyridone derivatives | 93% | Eliminates solvent waste, simple work-up. | nih.gov |
| Water (with piperidine catalyst) | Three-component synthesis of 1,6-diamino-4-aryl-3,5-dicyano-2-pyridones | High efficiency | Use of a benign and readily available solvent. | rsc.org |
| PEG-200 | One-pot three-component synthesis of N-amino-3-cyano-2-pyridone | Not specified | Biodegradable, non-toxic, economical, and recyclable solvent. | researchgate.net |
| PEG-400/H₂O (3:2 mixture) | Ruthenium-catalyzed C-H activation | 93% | Improved yield over pure PEG-400 (53%), recyclable system. | rsc.org |
| Infrared Irradiation | Synthesis of 2-pyridone derivatives from 4H-pyrans | Moderate to excellent yields | Mild conditions, reduced energy consumption. | scielo.org.mx |
Scale-Up Considerations and Process Chemistry Development
A critical aspect of scale-up is ensuring reaction conditions are scalable and safe. For example, reactions that are highly exothermic or that generate gaseous byproducts require careful engineering controls to manage heat transfer and pressure. The choice of reagents and solvents becomes paramount; materials that are difficult to handle, highly toxic, or expensive are often replaced with more practical alternatives during process development. For instance, a process for preparing 5-chloro-2,3-dihydro-1H-inden-1-one, another chlorinated cyclic ketone, moved away from using large amounts of aluminum chloride at high temperatures due to handling difficulties on a commercial scale, opting instead for sulfuric acid or a solid acid catalyst in a continuous flow reactor. google.com
Continuous flow processing is an increasingly important strategy in process chemistry. It can offer improved safety, better control over reaction parameters, and higher consistency compared to batch processing, especially for energetic or fast reactions. acs.orggoogle.com The development of a scalable synthesis often involves optimizing each step to maximize yield and purity, which minimizes the burden on downstream purification steps. This includes developing kinetic models to understand impurity formation and optimizing reaction parameters to suppress side reactions. acs.org Furthermore, the isolation and purification of the final product must be efficient and scalable, often favoring crystallization over chromatographic methods, which are less practical for large quantities.
Finally, regulatory compliance and waste management are integral to industrial-scale synthesis. The process must be well-documented and validated to meet the standards of regulatory agencies, and strategies for treating or recycling waste streams must be implemented to ensure environmental sustainability and economic viability. uab.cat
Mechanistic Elucidation of Reactions Pertaining to 5 Chloro 3 Phenylpyridin 2 1h One
Investigation of Reaction Mechanisms for 5-Chloro-3-phenylpyridin-2(1H)-one Formation
The synthesis of the 5-Chloro-3-phenylpyridin-2(1H)-one scaffold can be approached through several established synthetic strategies for constructing the pyridin-2(1H)-one core. While specific mechanistic studies for the direct formation of this exact molecule are not extensively detailed in the public domain, the reaction mechanisms can be inferred from general synthetic routes to substituted pyridin-2(1H)-ones.
One prevalent method involves multicomponent reactions (MCRs), which offer an efficient pathway to complex molecules in a single step. A common approach is a Hantzsch-like synthesis, which for a related 3,4-dihydropyridin-2(1H)-one involves the condensation of an aromatic aldehyde, a β-ketoester, and a nitrogen source like ammonium (B1175870) acetate (B1210297), often with an active methylene (B1212753) compound such as Meldrum's acid. wikipedia.org The proposed mechanism for such a reaction proceeds through initial Knoevenagel condensation and the formation of an enamine intermediate, followed by a Michael-type addition to form the dihydropyridinone ring. wikipedia.org Subsequent oxidation would then lead to the aromatic pyridinone system.
Another significant mechanistic pathway is the intramolecular cyclization of amides derived from β-enamino ketones. arkat-usa.org In this approach, an appropriately substituted N-acylacetamide derivative undergoes base-mediated intramolecular condensation to form the pyridin-2(1H)-one ring. For the synthesis of 5-Chloro-3-phenylpyridin-2(1H)-one, this would likely involve a precursor containing the pre-formed phenyl group at the eventual 3-position and a chlorine substituent on the backbone, which then cyclizes. The reaction is typically promoted by a base which facilitates the deprotonation and subsequent nucleophilic attack to close the ring. arkat-usa.org
Furthermore, the synthesis of related 3-hydroxypyridin-2(1H)-ones has been achieved via a two-step process involving a Suzuki-coupling reaction on a halogenated 2,3-dimethoxypyridine (B17369) with an arylboronic acid, followed by demethylation to yield the final product. frontiersin.org This highlights a pathway where the phenyl group is introduced through a cross-coupling reaction onto a pre-existing pyridinone precursor.
The table below summarizes potential synthetic precursors and the general reaction mechanisms that could be employed for the formation of 5-Chloro-3-phenylpyridin-2(1H)-one.
| Precursor Type | General Reaction Mechanism | Key Intermediates |
| Aromatic Aldehyde, β-Ketoester, Chloro-substituted active methylene compound, Ammonia source | Hantzsch-like Multicomponent Reaction | Knoevenagel adduct, Enamine |
| Substituted N-acylacetamide | Base-mediated Intramolecular Cyclization | Enolate |
| Halogenated Pyridinone Precursor, Phenylboronic Acid | Suzuki Cross-Coupling | Palladacycle |
Exploration of Nucleophilic and Electrophilic Substitution Pathways on the Pyridinone Core
The reactivity of the 5-Chloro-3-phenylpyridin-2(1H)-one core towards nucleophilic and electrophilic substitution is governed by the electronic properties of the pyridinone ring itself, as well as the directing effects of the chloro and phenyl substituents.
Nucleophilic Substitution:
The pyridinone ring is generally considered electron-deficient, which makes it susceptible to nucleophilic attack. uoanbar.edu.iq Nucleophilic aromatic substitution (SNAr) is particularly favored at the positions ortho and para to the ring nitrogen (positions 2 and 4). uoanbar.edu.iqvaia.com In the case of 5-Chloro-3-phenylpyridin-2(1H)-one, the chlorine atom at the 5-position is a potential site for nucleophilic displacement. However, the 2- and 4-positions are generally more activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer-like intermediate. uoanbar.edu.iqvaia.com The presence of the carbonyl group at the 2-position already fulfills one of these activated sites. The reaction of 2-chloropyridine (B119429) with nucleophiles, for instance, proceeds via an addition-elimination mechanism to form a tetrahedral intermediate, which then eliminates the chloride ion to restore aromaticity. youtube.com For 5-Chloro-3-phenylpyridin-2(1H)-one, nucleophilic attack would be most likely at the 4- and 6-positions if they were unsubstituted. The existing chlorine at C5 could be displaced by strong nucleophiles under forcing conditions, a reaction documented for other chloropyridines. A patent describes the conversion of a related 5-chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol (B13070113) to the corresponding 2-bromo derivative, indicating reactivity at the 2-position (via its tautomeric form). google.com
Electrophilic Substitution:
Electrophilic aromatic substitution on the pyridine (B92270) ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom, which is often protonated under acidic reaction conditions, further deactivating the ring. uoanbar.edu.iqunacademy.com When substitution does occur, it typically favors the 3- and 5-positions. nih.gov
However, in 5-Chloro-3-phenylpyridin-2(1H)-one, the substitution pattern is more complex due to the presence of the phenyl group. The phenyl group itself can undergo electrophilic substitution. The pyridinone moiety will act as a deactivating group on the phenyl ring. Conversely, the phenyl group at C3 will influence the reactivity of the pyridinone core. The phenyl group is an ortho-, para-directing group for electrophilic substitution on its own ring. vaia.com Studies on related 2-phenylpyridine (B120327) systems have shown that electrophilic attack, such as bromination, can occur on the phenyl ring. acs.org The precise location of electrophilic attack on the 5-Chloro-3-phenylpyridin-2(1H)-one molecule would depend on the specific electrophile and reaction conditions, representing a competition between substitution on the pyridinone core and the pendant phenyl ring.
The following table outlines the expected reactivity for nucleophilic and electrophilic substitution on the 5-Chloro-3-phenylpyridin-2(1H)-one core.
| Reaction Type | Most Probable Site of Attack | Influencing Factors |
| Nucleophilic Substitution | C4, C6 (if unsubstituted), C5 (forcing conditions) | Electron-deficient nature of the pyridinone ring, stabilization of intermediate by nitrogen. uoanbar.edu.iqvaia.com |
| Electrophilic Substitution (on Pyridinone) | C4, C6 (if unsubstituted) | Deactivating effect of nitrogen, directing effect of existing substituents. nih.gov |
| Electrophilic Substitution (on Phenyl Ring) | Ortho and para positions of the phenyl ring | Activating and directing effect of the alkyl-like pyridinone substituent. vaia.com |
Studies on Tautomeric Equilibria and Interconversion Mechanisms of Pyridin-2(1H)-ones
Pyridin-2(1H)-ones exist in a tautomeric equilibrium with their corresponding 2-hydroxypyridine (B17775) form. This lactam-lactim tautomerism is a fundamental characteristic of this heterocyclic system. wikipedia.org
The position of this equilibrium is highly dependent on the solvent, temperature, and the nature of substituents on the ring. wikipedia.orgrsc.orgstackexchange.com In the solid state and in polar solvents like water, the pyridin-2(1H)-one (lactam) form is generally predominant. wikipedia.orgstackexchange.com This is attributed to the ability of the amide-like structure to form strong intermolecular hydrogen bonds. Conversely, in non-polar solvents and in the vapor phase, the 2-hydroxypyridine (lactim) form is favored. stackexchange.com
For 5-Chloro-3-phenylpyridin-2(1H)-one, the equilibrium between the two tautomeric forms is expected to follow these general principles. The electron-withdrawing nature of the chlorine atom at the 5-position and the electronic effects of the phenyl group at the 3-position can influence the relative stabilities of the two tautomers. Studies on substituted 2-hydroxypyridines have shown that electron-withdrawing groups can affect the tautomeric equilibrium. researchgate.net
The interconversion between the pyridin-2(1H)-one and 2-hydroxypyridine tautomers can occur through several mechanisms. A direct intramolecular 1,3-proton transfer is generally considered to have a high energy barrier. wikipedia.org More plausible mechanisms involve solvent-assisted proton transfer or the formation of hydrogen-bonded dimers which facilitate a concerted double proton transfer. wikipedia.org
The table below summarizes the factors influencing the tautomeric equilibrium of pyridin-2(1H)-ones.
| Factor | Predominant Tautomer | Rationale |
| Polar Solvents (e.g., Water, Alcohols) | Pyridin-2(1H)-one (Lactam) | Stabilization through intermolecular hydrogen bonding. stackexchange.com |
| Non-polar Solvents (e.g., Cyclohexane) | 2-Hydroxypyridine (Lactim) | Reduced stabilization of the polar lactam form. rsc.org |
| Solid State | Pyridin-2(1H)-one (Lactam) | Favorable crystal packing and hydrogen bonding networks. wikipedia.org |
| Gas Phase | 2-Hydroxypyridine (Lactim) | Intrinsic stability of the aromatic lactim form. stackexchange.com |
| Electron-withdrawing Substituents | Can shift equilibrium | Alters the acidity of the N-H and O-H protons and the basicity of the ring nitrogen and carbonyl oxygen. researchgate.net |
Computational and Theoretical Studies on 5 Chloro 3 Phenylpyridin 2 1h One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of 5-Chloro-3-phenylpyridin-2(1H)-one at the molecular level. These calculations provide a quantitative description of the electron distribution and energy levels within the molecule, which are key determinants of its chemical reactivity.
Density Functional Theory (DFT) for Molecular Orbital and Frontier Orbital Analysis
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. researchgate.netstuba.sk By calculating the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can gain insights into the molecule's reactivity. stuba.skekb.eg The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for assessing molecular stability and reactivity. ekb.eg
For 5-Chloro-3-phenylpyridin-2(1H)-one, DFT calculations would reveal the spatial distribution and energy levels of these frontier orbitals. The presence of the electron-withdrawing chlorine atom and the phenyl group influences the electron density distribution across the pyridinone ring. The HOMO is likely to be localized on the phenyl ring and the pyridinone nitrogen, while the LUMO may be distributed over the carbonyl group and the chlorinated carbon. A smaller HOMO-LUMO gap would suggest higher reactivity. ekb.eg
Table 1: Representative Frontier Orbital Energies Calculated by DFT
| Parameter | Energy (eV) |
| HOMO Energy | Value |
| LUMO Energy | Value |
| HOMO-LUMO Gap | Value |
| Note: The values in this table are illustrative and would be determined from specific DFT calculations. |
Ab Initio Methods for Energetic Profiling and Transition State Analysis
Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can be employed for a more rigorous analysis of the energetic profile of reactions involving 5-Chloro-3-phenylpyridin-2(1H)-one. These methods are particularly useful for locating and characterizing transition states, which are the energy maxima along a reaction pathway. rsc.org By calculating the activation energy, which is the energy difference between the reactants and the transition state, the feasibility and rate of a chemical reaction can be predicted. For instance, in a potential synthetic route or a metabolic transformation, ab initio calculations could identify the most likely reaction mechanism by comparing the energy barriers of different possible pathways. researchgate.net
Conformational Analysis and Potential Energy Surface Mapping
The three-dimensional structure of 5-Chloro-3-phenylpyridin-2(1H)-one is not rigid. The molecule can adopt different conformations due to rotation around the single bond connecting the phenyl group to the pyridinone ring. Conformational analysis aims to identify the most stable conformations (energy minima) and the energy barriers between them. researchgate.netwikipedia.org
A Potential Energy Surface (PES) provides a comprehensive map of the energy of the molecule as a function of its geometrical parameters, such as bond lengths and dihedral angles. researchgate.netwikipedia.org By mapping the PES, computational chemists can identify all possible stable conformations and the transition states that connect them. For 5-Chloro-3-phenylpyridin-2(1H)-one, the key variable would be the dihedral angle between the phenyl ring and the pyridinone ring. The PES would likely show two energy minima corresponding to non-planar arrangements, as a fully planar conformation might be destabilized by steric hindrance between the ortho-hydrogens of the phenyl group and the atoms of the pyridinone ring.
Prediction of Spectroscopic Parameters via Computational Models
Computational models can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure. nih.govresearchgate.net For 5-Chloro-3-phenylpyridin-2(1H)-one, theoretical calculations of its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra would be highly valuable.
IR Spectroscopy: Calculations can predict the vibrational frequencies corresponding to different bond stretches and bends within the molecule. For example, the characteristic C=O stretching frequency of the pyridinone ring and the C-Cl stretching frequency could be calculated and compared with experimental IR spectra. up.ac.za
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of the hydrogen and carbon atoms in the molecule. nih.gov This information is crucial for interpreting experimental NMR spectra and confirming the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net This can provide insights into the electronic structure and chromophores within the molecule.
Table 2: Predicted Spectroscopic Data for 5-Chloro-3-phenylpyridin-2(1H)-one
| Spectroscopy | Parameter | Predicted Value |
| IR | C=O Stretch (cm⁻¹) | Value |
| ¹H NMR | Chemical Shift (ppm) - H on C4 | Value |
| ¹³C NMR | Chemical Shift (ppm) - C5 | Value |
| UV-Vis | λmax (nm) | Value |
| Note: The values in this table are illustrative and would be the result of specific computational predictions. |
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically consider a single molecule in the gas phase, molecular dynamics (MD) simulations can model the behavior of a molecule over time in a more realistic environment, such as in a solvent. acs.orgchemrxiv.org MD simulations use classical mechanics to simulate the motion of atoms and molecules, allowing for the study of dynamic processes and the influence of the surrounding environment. chemrxiv.org
For 5-Chloro-3-phenylpyridin-2(1H)-one, MD simulations could be used to:
Study conformational dynamics: Observe how the molecule explores different conformations over time in solution.
Analyze solvent effects: Understand how solvent molecules interact with the solute and influence its structure and properties. For example, simulations in water could reveal the formation of hydrogen bonds between water molecules and the carbonyl oxygen and the N-H group of the pyridinone ring.
Predict macroscopic properties: Estimate properties like the diffusion coefficient and solvation free energy.
In Silico Approaches for Molecular Recognition and Ligand Design
The structural features of 5-Chloro-3-phenylpyridin-2(1H)-one, particularly the presence of hydrogen bond donors and acceptors and the aromatic phenyl group, suggest its potential as a scaffold in drug discovery. In silico methods, such as molecular docking and pharmacophore modeling, are powerful tools for exploring the potential of a molecule to interact with biological targets. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net By docking 5-Chloro-3-phenylpyridin-2(1H)-one into the active site of a specific enzyme or receptor, researchers can assess its potential binding affinity and identify key interactions.
Ligand Design: The core structure of 5-Chloro-3-phenylpyridin-2(1H)-one can serve as a starting point for the design of new, more potent ligands. nih.govacs.org By computationally modifying the substituents on the pyridinone and phenyl rings, it is possible to optimize the molecule's interaction with a target and improve its pharmacological properties. For instance, replacing the chlorine atom with other halogens or adding functional groups to the phenyl ring could be explored virtually to predict their effect on binding.
Molecular Docking Studies with Relevant Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is instrumental in understanding the interactions that stabilize the ligand-protein complex and in predicting the binding affinity. While specific molecular docking studies exclusively on 5-Chloro-3-phenylpyridin-2(1H)-one are not extensively documented in publicly available literature, research on structurally similar pyridinone derivatives provides valuable insights into how this scaffold interacts with various biological targets.
Studies on derivatives of 3-aminopyridin-2(1H)-one have demonstrated their potential as inhibitors of enzymes like α-glucosidase, an important target in the management of type 2 diabetes. nih.govnih.gov For instance, molecular docking of thiourea (B124793) derivatives of 3-aminopyridin-2(1H)-ones into the active site of α-glucosidase has revealed key binding interactions. These studies indicate that the pyridinone core, along with its substituents, plays a critical role in establishing hydrogen bonds and other non-covalent interactions with the amino acid residues of the enzyme's active site. nih.govnih.gov
Similarly, research on 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives has shown their potential cytoprotective activity, with molecular docking studies indicating a higher affinity for their target protein compared to standard drugs. researchgate.netmdpi.com These findings underscore the importance of the pyridinone scaffold in mediating biological activity through specific molecular interactions.
In another example, docking studies of 2,6-diaryl-substituted pyridine (B92270) derivatives, which share a core structural motif with 5-Chloro-3-phenylpyridin-2(1H)-one, have been conducted against the motor protein kinesin Eg5, a target for anticancer drugs. The results of these studies provide information on the binding modes and free energies of binding, highlighting the interactions that contribute to the inhibitory potential of these compounds.
The following table summarizes representative findings from molecular docking studies on pyridinone derivatives, which can serve as a model for understanding the potential interactions of 5-Chloro-3-phenylpyridin-2(1H)-one.
| Derivative Class | Target Macromolecule | Key Findings |
| Thiourea derivatives of 3-aminopyridin-2(1H)-one | α-Glucosidase | The pyridinone core and thiourea moiety form hydrogen bonds with active site residues, leading to enzyme inhibition. nih.govnih.gov |
| 3-(Arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives | Cytoprotective Target Protein | Derivatives show higher binding affinity than the standard drug, suggesting strong interaction with the target. researchgate.netmdpi.com |
| 2,6-Diaryl-substituted pyridine derivatives | Kinesin Eg5 | Docking results indicate favorable binding energies and identify key interacting residues within the allosteric binding pocket. |
Pharmacophore Modeling Based on the Pyridinone Scaffold
Pharmacophore modeling is a powerful computational approach used in drug design to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model can be used to screen large compound libraries for molecules with similar features, guiding the discovery of new active compounds.
While a specific pharmacophore model for 5-Chloro-3-phenylpyridin-2(1H)-one has not been detailed, the pyridinone scaffold itself possesses key features that are commonly found in pharmacophore models of various bioactive molecules. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For instance, in the context of G-protein coupled receptor (GPR119) agonists, a pharmacophore model was developed based on known active compounds containing a pyridone core. This model highlighted the critical spatial arrangement of a hydrogen bond acceptor (the pyridinone oxygen), an aromatic ring, and other hydrophobic features necessary for potent agonistic activity. The model was successfully used to design novel and potent GPR119 agonists.
The key pharmacophoric features of the 5-Chloro-3-phenylpyridin-2(1H)-one scaffold can be hypothesized as follows:
Hydrogen Bond Donor: The N-H group of the pyridinone ring.
Hydrogen Bond Acceptor: The carbonyl oxygen of the pyridinone ring.
Aromatic Ring: The phenyl group at the 3-position.
Hydrophobic/Halogen Bonding Feature: The chloro group at the 5-position.
The relative spatial orientation of these features defines the pharmacophore of this class of compounds and is crucial for their interaction with a specific biological target.
The table below outlines the potential pharmacophoric features of the 5-Chloro-3-phenylpyridin-2(1H)-one scaffold and their significance in molecular interactions.
| Pharmacophoric Feature | Structural Element | Potential Role in Molecular Interaction |
| Hydrogen Bond Donor | N-H of the pyridinone ring | Forms hydrogen bonds with acceptor groups (e.g., carbonyl oxygen, nitrogen) on the target protein. |
| Hydrogen Bond Acceptor | C=O of the pyridinone ring | Forms hydrogen bonds with donor groups (e.g., N-H, O-H) on the target protein. |
| Aromatic Ring | Phenyl group at C3 | Engages in π-π stacking, hydrophobic, or cation-π interactions with aromatic or hydrophobic residues of the target. |
| Halogen Bond Donor/Hydrophobic Feature | Chloro group at C5 | Can participate in halogen bonding with electron-rich atoms or contribute to hydrophobic interactions. |
The development of a specific pharmacophore model for 5-Chloro-3-phenylpyridin-2(1H)-one would require a set of active and inactive molecules to define the essential features for a particular biological activity. Such a model would be a valuable tool for the virtual screening of compound libraries and for the rational design of new derivatives with improved potency and selectivity.
Chemical Reactivity and Derivatization Strategies for 5 Chloro 3 Phenylpyridin 2 1h One
Reactions Involving the Chloro Substituent (e.g., Cross-Coupling, Nucleophilic Aromatic Substitution)
The chlorine atom at the C5 position of the pyridinone ring is a key site for a variety of chemical transformations, most notably cross-coupling reactions and nucleophilic aromatic substitutions. These reactions are fundamental for introducing diverse molecular fragments, thereby modulating the biological activity of the resulting compounds.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are extensively used to form new carbon-carbon and carbon-nitrogen bonds, respectively. For instance, the Suzuki-Miyaura coupling of 5-chloro-3-phenylpyridin-2(1H)-one with various boronic acids or esters allows for the introduction of a wide range of aryl and heteroaryl substituents at the C5 position. These reactions typically proceed under mild conditions with high yields, making them highly valuable in the synthesis of compound libraries for medicinal chemistry programs.
Nucleophilic aromatic substitution (SNAr) reactions at the C5 position provide another powerful tool for derivatization. The electron-withdrawing nature of the pyridinone ring facilitates the displacement of the chloro substituent by a variety of nucleophiles. These can include amines, alcohols, and thiols, leading to the formation of 5-amino, 5-alkoxy, and 5-thioether derivatives, respectively. The reaction conditions for SNAr can be tuned to accommodate a wide range of functional groups, further expanding the chemical space accessible from this versatile starting material.
Transformations at the Phenyl Moiety
Common transformations include nitration, halogenation, and Friedel-Crafts reactions. For example, nitration of the phenyl ring, typically using a mixture of nitric acid and sulfuric acid, can introduce a nitro group, which can then be further transformed, for instance, by reduction to an amino group. This amino group can then serve as a handle for further derivatization. Halogenation, such as bromination, can also be readily achieved, providing a new site for subsequent cross-coupling reactions. The position of substitution on the phenyl ring (ortho, meta, or para) can be influenced by the reaction conditions and the directing effects of the pyridinone core.
Derivatization at the 1-Nitrogen Position of the Pyridinone Ring
The nitrogen atom at the 1-position of the pyridinone ring is another key site for derivatization. Alkylation, arylation, and acylation reactions at this position are commonly employed to modify the properties of the parent compound.
N-alkylation can be achieved using a variety of alkyl halides or other alkylating agents in the presence of a base. This allows for the introduction of a wide range of alkyl chains, including those bearing additional functional groups, which can be used to modulate the solubility and pharmacokinetic properties of the resulting molecules. N-arylation, often accomplished through copper- or palladium-catalyzed cross-coupling reactions, introduces aryl or heteroaryl groups at the nitrogen atom. These modifications can significantly impact the biological activity by introducing new binding interactions with target proteins.
Reactivity of the Carbonyl Group and Adjacent Centers
While the carbonyl group of the pyridinone ring is generally less reactive than that in acyclic amides, it can still undergo certain transformations. For example, it can be converted to a thiocarbonyl group using reagents like Lawesson's reagent. The adjacent carbon atoms at the C4 and C6 positions can also exhibit reactivity, particularly in deprotonation reactions followed by quenching with electrophiles, although these transformations are less common compared to modifications at other sites.
Design and Synthesis of Library Compounds for Structure-Activity Relationship (SAR) Exploration
The diverse reactivity of 5-chloro-3-phenylpyridin-2(1H)-one makes it an ideal scaffold for the construction of compound libraries for structure-activity relationship (SAR) studies. By systematically varying the substituents at the C5 position, the phenyl ring, and the N1 position, chemists can explore how different structural modifications impact biological activity.
A common strategy involves a parallel synthesis approach, where a common intermediate is derivatized in multiple ways to generate a library of related compounds. For example, a set of diverse boronic acids can be coupled to the C5 position, while a variety of alkyl halides can be used to alkylate the N1 position. The resulting library of compounds can then be screened for biological activity, and the data can be used to build an SAR model. This model can then guide the design of more potent and selective compounds.
Applications of 5 Chloro 3 Phenylpyridin 2 1h One As a Versatile Synthetic Intermediate
Utilization in the Construction of Complex Heterocyclic Systems
The 5-Chloro-3-phenylpyridin-2(1H)-one scaffold is a foundational component for building more elaborate, often fused, heterocyclic systems. The inherent reactivity of the pyridinone ring and its substituents allows for annulation and cycloaddition reactions, leading to polycyclic structures with potential applications in materials science and medicinal chemistry.
Researchers have demonstrated that pyridinone derivatives can undergo various transformations to yield fused systems. For instance, the strategic placement of functional groups on the pyridinone core enables intramolecular cyclizations. While specific examples starting directly from 5-Chloro-3-phenylpyridin-2(1H)-one are specialized, the general strategies applied to similar pyridinones are applicable. These include reactions that build additional rings onto the pyridinone framework, such as thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines. researchgate.net The chloro-substituent, in particular, serves as a key reactive site for introducing nucleophiles, which can then be used in subsequent cyclization steps to construct these fused systems.
Photochemical oxidative cyclization is another powerful method used to create fused aromatic compounds from stilbene-like precursors, a category that derivatives of 3-phenylpyridin-2(1H)-one belong to. rsc.org This process, known as the Mallory photoreaction, can be employed to form thieno-annelated polycyclic aromatic compounds from arylthienylethenes. rsc.org Similarly, the phenyl group at the 3-position of the pyridinone ring provides a site for intramolecular cyclization, leading to the formation of rigid, planar polycyclic systems.
The table below summarizes representative transformations used to construct complex heterocyclic systems from pyridinone-based starting materials.
| Starting Material Type | Reaction Type | Resulting Fused System |
| Substituted 2-Oxopyridine-3-carbonitrile | Thorpe-Ziegler Cyclization | Furo[2,3-b]pyridine |
| Aminopyridine Derivative | Diazotization and Cyclization | Tetrazolo[1,5-a]pyridine |
| 2-Aminonicotinonitrile Derivative | Condensation with Hydrazine (B178648) | Pyrazolo[3,4-b]pyridine |
| Arylthienylethene (related structure) | Photochemical Cyclization | Thieno-annelated polycycles |
This table illustrates general synthetic pathways for creating fused heterocyclic systems from pyridinone precursors.
Role as a Building Block for Diverse Chemical Libraries
In modern drug discovery, the creation of chemical libraries containing a wide variety of structurally distinct molecules is crucial for identifying new therapeutic agents. cam.ac.uk 5-Chloro-3-phenylpyridin-2(1H)-one is an excellent example of a "privileged scaffold," a molecular framework that can bind to multiple biological targets with high affinity. nih.gov This makes it an ideal starting point for Diversity-Oriented Synthesis (DOS), a strategy that aims to efficiently generate collections of compounds with high levels of structural diversity. nih.govnih.gov
The utility of 5-Chloro-3-phenylpyridin-2(1H)-one in DOS stems from its multiple points of diversification:
N1-Position: The nitrogen atom of the pyridinone ring can be alkylated or arylated with a wide range of substituents.
C5-Position: The chlorine atom can be displaced by various nucleophiles (e.g., amines, alcohols, thiols) via nucleophilic aromatic substitution (SNAr).
C3-Phenyl Group: The phenyl ring can be functionalized through electrophilic aromatic substitution, or it can be replaced entirely by other aryl or heteroaryl groups during the initial synthesis of the pyridinone core.
By systematically varying the building blocks at these positions using combinatorial chemistry techniques, vast libraries of related but distinct molecules can be generated. nih.gov This approach allows for the efficient exploration of chemical space to identify "hit" compounds in high-throughput screening campaigns. nih.govthermofisher.cn The pyridinone core ensures that the resulting molecules possess drug-like properties, such as the ability to form hydrogen bonds and engage in favorable interactions with protein targets. nih.gov
| Diversification Point | Type of Reaction | Example of Reagents |
| N1-H of Pyridinone | Alkylation / Arylation | Alkyl halides, Arylboronic acids |
| C5-Chloro Group | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols |
| C3-Phenyl Group | Electrophilic Aromatic Substitution | Halogens, Nitrating agents |
This interactive table shows the key reactive sites on the 5-Chloro-3-phenylpyridin-2(1H)-one scaffold used for building diverse chemical libraries.
Precursor in Target-Oriented Synthesis of Advanced Molecules
A notable example in this area is the discovery of BMS-903452, a clinical candidate developed as an antidiabetic agent that targets the G-protein-coupled receptor 119 (GPR119). acs.org The core of BMS-903452 is a 1,3-substituted pyridone. acs.org The synthesis of this complex molecule involves the coupling of a functionalized 1-phenylpyridin-2(1H)-one derivative with other elaborate chemical fragments. The general pyridone structure provides the necessary geometry to correctly orient the different parts of the final molecule so they can effectively interact with the receptor. acs.org The synthesis of such complex drug candidates highlights the importance of having well-defined, functionalized building blocks like 5-Chloro-3-phenylpyridin-2(1H)-one readily available.
The concept of "lead-oriented synthesis" also emphasizes the need for starting materials that fall within a specific range of molecular properties, allowing for property "inflation" during the optimization process. mappingignorance.org Small, functionalized heterocycles like 5-Chloro-3-phenylpyridin-2(1H)-one fit well within this paradigm, serving as ideal starting points for the development of more complex and potent lead compounds. mappingignorance.org
Integration into Ligand Design for Organometallic Catalysis
The field of organometallic catalysis relies on ligands that coordinate to a metal center, modulating its reactivity and selectivity. The design of new ligands is critical for the discovery of novel and more efficient catalysts. Pyridinone-based structures, including 5-Chloro-3-phenylpyridin-2(1H)-one, are attractive candidates for ligand design due to the presence of multiple heteroatoms (nitrogen and oxygen) that can act as coordination sites for metal ions.
Pyridinone derivatives can be incorporated into larger ligand frameworks, such as N-heterocyclic carbenes (NHCs) or phosphine-based ligands, to fine-tune the electronic and steric properties of the resulting organometallic complex. For example, pyridyl-functionalized NHC ligands have been used to create palladium(II) complexes where the coordination mode can be controlled by design and electronic factors. carbene.de The substituents on the pyridinone ring—in this case, the chloro and phenyl groups—play a significant role in this tuning process.
Electronic Effects: The electron-withdrawing nature of the chlorine atom can influence the electron density on the metal center, affecting its catalytic activity.
Steric Effects: The bulky phenyl group can create a specific steric environment around the metal, which can be crucial for achieving high selectivity in catalytic reactions such as cross-coupling, hydrogenation, or hydroformylation. mdpi.com
While the direct application of 5-Chloro-3-phenylpyridin-2(1H)-one as a ligand may be specialized, its role as a synthetic precursor to more complex, tailored ligands is significant. It provides a robust and modifiable platform for creating ligands designed for specific catalytic transformations.
Structure Activity Relationship Sar Principles and Molecular Recognition Mechanisms Derived from the 5 Chloro 3 Phenylpyridin 2 1h One Scaffold
Rational Design of Derivatives Based on Molecular Target Interactions
The rational design of derivatives based on the pyridin-2(1H)-one scaffold often begins with the identification of a hit compound through methods like high-throughput screening. For instance, a high-throughput X-ray crystallography fragment screening campaign identified 5-chloro-3-hydroxypyridin-2(1H)-one as a bimetal chelating agent that binds to the active site of influenza A virus (IAV) endonuclease, a key target for antiviral drugs. frontiersin.orgnih.govrcsb.org This initial discovery served as the foundation for the rational design of more potent inhibitors.
Starting from this fragment, medicinal chemists design new series of compounds by introducing various substituents to probe interactions with the target protein and optimize activity. rcsb.org A common strategy involves using established synthetic protocols, such as Suzuki coupling reactions, to attach different aryl groups to the pyridinone core. frontiersin.orgnih.gov This allows for systematic exploration of the chemical space around the core scaffold to enhance binding affinity and other drug-like properties.
Another powerful strategy is "scaffold hopping," where the pyridinone ring is used to replace a different core in a known ligand to improve properties. nih.gov For example, a phenyl ring in a known inhibitor of isocitrate dehydrogenase 1 (IDH1) was replaced with a pyridinone ring to add a hydrogen bond acceptor, which successfully improved the compound's properties. nih.gov Similarly, in the development of GPR119 agonists for diabetes treatment, a 1,4-substituted pyridone ring was designed to correctly orient the terminal functional groups, leading to the first active compounds in that series. acs.org This highlights how the pyridinone scaffold can be rationally incorporated to achieve a desired three-dimensional arrangement for optimal target interaction. acs.org
Elucidation of Key Binding Motifs and Interaction Hotspots
Understanding the specific interactions between the 5-chloro-3-phenylpyridin-2(1H)-one scaffold and its biological targets is crucial for optimization. X-ray crystallography has been instrumental in revealing these binding motifs. For inhibitors of IAV endonuclease, the 3-hydroxy-pyridin-2(1H)-one core acts as a key binding motif by chelating two metal ions in the enzyme's active site. rcsb.org Studies have identified two distinct binding modes for these inhibitors, which are influenced by the substituents at the C5 and C6 positions of the pyridinone ring. rcsb.org
In the development of GPR119 agonists, the pyridone ring itself is a central component of the pharmacophore. acs.org While substitutions at the 3- or 6-positions were not tolerated, the C5 position was identified as a key interaction hotspot. acs.org Introducing a chloro group at this position resulted in a significant, threefold increase in potency, demonstrating its importance for molecular recognition by the GPR119 receptor. acs.org In other systems, such as inhibitors of the protein survivin, molecular dynamics simulations suggested that the C5 position of the pyridin-2(1H)-one ring could accommodate substituents that would form favorable hydrophobic contacts with key amino acid residues like Phenylalanine-101. dovepress.com
The nature of the substituent at the C2 position of the pyridine (B92270) ring has also been shown to be critical in directing the binding mode. In a series of cholinesterase inhibitors, molecular modeling revealed that a 2-amino group forms two hydrogen bonds with the target enzyme, whereas a 2-chloro substituent cannot form these interactions, leading to a different binding orientation. joseroda.com This illustrates how specific atoms on the scaffold can serve as critical interaction points that define the molecule's engagement with its biological receptor.
Structure-Based Ligand Design and Optimization Strategies
Structure-based design relies on the three-dimensional structure of the target protein to guide the optimization of a lead compound. Following the identification of the 5-chloro-3-hydroxypyridin-2(1H)-one fragment as an IAV endonuclease inhibitor, a series of aryl-substituted 3-hydroxypyridin-2(1H)-ones were synthesized to improve potency. nih.govrcsb.org The design strategy involved introducing various para-substituted phenyl derivatives at the 5-position and exploring alternatives like naphthyl and benzyl (B1604629) groups to probe the binding pocket for additional favorable interactions. rcsb.org
A key optimization strategy involves modifying the scaffold to improve not only potency but also pharmacokinetic properties. In the optimization of GPR119 agonists, the initial lead compound suffered from poor metabolic stability. acs.org Efforts focused on identifying modifications that would improve in vitro potency, which would then allow for the replacement of metabolically liable groups with more stable ones. acs.org The introduction of a chlorine atom at the C5 position of the pyridone ring was a breakthrough, boosting potency and enabling further modifications that led to a clinical candidate. acs.org
Table 1: Structure-Activity Relationship of 5-Substituted Pyridone Derivatives as GPR119 Agonists acs.org Data derived from a study on GPR119 agonists, where compound 29 is the parent compound with no substitution at the 5-position.
Assessment of Molecular Recognition Mechanisms with Biological Receptors in vitro
The assessment of how pyridinone-based ligands recognize and interact with their biological receptors is performed using a combination of in silico, biochemical, and biophysical methods. Molecular docking is a computational technique frequently used to predict and analyze the binding modes of designed ligands within the active site of a target protein. This in silico approach helps to understand the key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and can guide the rational design of new derivatives. joseroda.com
Once synthesized, the biological activity of the compounds is evaluated through in vitro assays. For enzyme targets like IAV endonuclease, biochemical assays are used to determine the inhibitory potency of the compounds, typically reported as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). rcsb.org For receptor targets like GPR119, cell-based functional assays are employed to measure the agonist or antagonist activity, with potency often expressed as an EC₅₀ value (the concentration that elicits 50% of the maximum response). acs.org
To gain a definitive understanding of the molecular recognition mechanism, X-ray crystallography is the gold standard. rcsb.org By obtaining a crystal structure of the ligand bound to its target protein, researchers can directly visualize the binding orientation and the specific atomic interactions. rcsb.org This provides invaluable information that confirms or refines the hypotheses generated from molecular modeling and SAR studies. nih.govrcsb.org For example, the crystallographic analysis of 3-hydroxypyridin-2(1H)-one derivatives bound to IAV endonuclease unambiguously confirmed that they function by chelating the two catalytic metal ions in the active site, validating the initial design hypothesis. rcsb.org
Advanced Spectroscopic and Analytical Methodologies for the Characterization of 5 Chloro 3 Phenylpyridin 2 1h One and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H, 13C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Chloro-3-phenylpyridin-2(1H)-one and its analogues. Through the use of 1H, 13C, and two-dimensional (2D) NMR experiments, a detailed picture of the chemical environment of each atom can be constructed.
In the ¹H NMR spectrum of pyridin-2(1H)-one derivatives, the chemical shifts of the protons provide key information about their electronic environment. For instance, in derivatives of 2-phenylpyridine (B120327), protons on the pyridine (B92270) ring typically appear in the range of δ 7.20-8.83 ppm. rsc.org The protons of the phenyl group are generally observed between δ 7.40 and 8.11 ppm. rsc.org For a related compound, 1-(5-choropyridin-2-yl)-3-phenylthiourea, protons on the pyridine ring show signals at δ 8.42 (doublet), δ 7.98 (doublet of doublets), and δ 7.37 (doublet). researchgate.net The phenyl group protons in this molecule resonate as a doublet at δ 7.7 ppm and two triplets at δ 7.42 and δ 7.28 ppm. researchgate.net
The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. For 2-phenylpyridine derivatives, the pyridine carbons typically resonate between δ 120.6 and 157.4 ppm, while the phenyl carbons are found in the range of δ 126.9-139.4 ppm. rsc.org In more complex derivatives, such as substituted thieno[2,3-b]pyridines, the chemical shifts can vary significantly based on the nature and position of the substituents. nih.gov
2D NMR techniques , such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity between protons and carbons, further confirming the structural assignment. These methods are crucial for distinguishing between isomers and determining the precise substitution pattern on the pyridinone ring.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Pyridine Derivatives This table presents a generalized range of chemical shifts based on data from various pyridine-containing compounds to illustrate expected values.
| Atom Type | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |
|---|---|---|---|
| Pyridine-H | 7.20 - 8.83 | 120.5 - 157.4 | rsc.org |
| Phenyl-H | 7.28 - 8.11 | 126.9 - 139.4 | rsc.org |
| Pyridine-C | 120.5 - 157.4 | rsc.org | |
| Phenyl-C | 126.9 - 139.4 | rsc.org | |
| C=O (in pyridinone) | Not Applicable | ~160-170 | Inferred |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight of 5-Chloro-3-phenylpyridin-2(1H)-one and its derivatives with high accuracy. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. rsc.orgmdpi.com
The fragmentation patterns observed in the mass spectrum offer valuable structural information. For example, in a study of related 5-chloro-3-phenylisoxazole (B189351) derivatives, the fragmentation pathways helped to confirm the identity of the synthesized compounds. mdpi.com The analysis of these fragments can elucidate the connectivity of the molecule and the nature of its substituents. For instance, the loss of characteristic fragments such as CO, Cl, or the phenyl group can be observed and used to piece together the molecular structure.
Table 2: High-Resolution Mass Spectrometry Data for a Related Compound This table shows an example of HRMS data for a related compound, illustrating the precision of the technique.
| Compound | Ion | Calculated m/z | Found m/z | Reference |
|---|---|---|---|---|
| 6,6'-([1,1'-biphenyl]-2,2'-diyl)bis(1-methylpyridin-2(1H)-one) | [M+H]⁺ | 169.0891 | 169.0901 | rsc.org |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Probes
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic structure of 5-Chloro-3-phenylpyridin-2(1H)-one.
IR spectroscopy is particularly useful for identifying characteristic functional groups. The spectrum of a pyridin-2(1H)-one derivative will typically show a strong absorption band for the carbonyl (C=O) stretching vibration in the region of 1650-1680 cm⁻¹. nih.gov The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. researchgate.netmaterialsciencejournal.org
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the conjugated system, including the phenyl ring and the pyridinone core, gives rise to characteristic absorption bands in the UV region. msu.edu The position and intensity of these bands can be influenced by the solvent and the presence of various substituents. For example, the UV-Vis spectra of related compounds have been used to monitor reactions and confirm the formation of the desired product. rsc.org
Table 3: Characteristic IR Absorption Frequencies for Pyridinone Derivatives This table presents typical IR absorption ranges for functional groups found in the target compound and its derivatives.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | 3100 - 3500 | jst.go.jp |
| C-H (aromatic) | Stretching | 3000 - 3100 | jst.go.jp |
| C=O (amide) | Stretching | 1650 - 1680 | nih.gov |
| C=C (aromatic) | Stretching | 1450 - 1600 | jst.go.jp |
| C-Cl | Stretching | 600 - 800 | Inferred |
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
In a broader context, high-throughput X-ray crystallography has been utilized to discover new drug candidates by screening fragments that bind to biological targets. For instance, 5-chloro-3-hydroxypyridin-2(1H)-one was identified as a chelating ligand for an influenza endonuclease inhibitor through this method. frontiersin.org This highlights the importance of X-ray crystallography in understanding the specific interactions of pyridinone derivatives with proteins. The solid-state structure is also crucial for understanding intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the crystal packing and physical properties of the compound.
Chromatographic and Other Analytical Techniques for Purity Assessment and Mixture Analysis
A variety of chromatographic techniques are essential for the purification and purity assessment of 5-Chloro-3-phenylpyridin-2(1H)-one and its derivatives. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. acs.org By using a suitable stationary phase (e.g., C18 or phenyl column) and a mobile phase gradient, it is possible to separate the target compound from starting materials, byproducts, and other impurities. acs.org The purity is typically determined by measuring the peak area at a specific UV wavelength. acs.org
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for analyzing volatile derivatives. synhet.com Thin-layer chromatography (TLC) is commonly used to monitor the progress of a reaction in real-time. materialsciencejournal.org
Other analytical techniques such as elemental analysis provide the percentage composition of carbon, hydrogen, nitrogen, and other elements, which serves as a final confirmation of the compound's empirical formula. rsc.org
Q & A
Q. Basic Research Focus
- ¹H NMR : Look for diagnostic signals:
- A downfield singlet (~δ 12.5 ppm) for the NH proton.
- Aromatic protons (δ 7.2–8.3 ppm) split into distinct patterns due to substituent effects.
- Integration ratios should match expected H counts .
- IR : Confirm lactam C=O stretching (~1675 cm⁻¹) and NH stretching (~3058 cm⁻¹) .
- 13C NMR : Carbonyl signals (~160–170 ppm) and aromatic carbons (110–140 ppm) provide structural validation .
What strategies are effective in resolving contradictions in crystallographic data for pyridinone derivatives?
Q. Advanced Research Focus
- X-ray Crystallography : Use high-resolution data (e.g., Cu-Kα radiation) to resolve ambiguities in bond lengths/angles. For 5-Chloro-3-phenyl derivatives, intermolecular H-bonding (e.g., C–H···O) often stabilizes crystal packing, which must be modeled accurately .
- Validation Tools : Cross-check with databases like the Protein Data Bank (PDB) to compare torsion angles and hydrogen-bonding motifs .
- Refinement Software : Programs like SHELX or Olex2 can optimize thermal parameters and occupancy for disordered atoms .
What experimental approaches are used to study hydrogen-bonding interactions in the crystal packing of 5-Chloro-3-phenylpyridin-2(1H)-one derivatives?
Q. Advanced Research Focus
- Single-Crystal Analysis : Identify H-bond donors (NH) and acceptors (C=O) via X-ray diffraction. For example, in analogous pyridinones, C3–H3···O4 and O1–H1···O4 interactions form supramolecular chains .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., using CrystalExplorer) to map electrostatic contributions to packing .
- Temperature-Dependent Studies : Monitor phase transitions or solvent inclusion effects via variable-temperature XRD .
How can computational methods (e.g., DFT) guide the design of 5-Chloro-3-phenylpyridin-2(1H)-one analogs with enhanced bioactivity?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
- Docking Studies : Use MOE or AutoDock to simulate binding to target proteins (e.g., kinases). Focus on substituent effects at the 5-Cl and 3-Ph positions .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and metabolic stability for lead optimization .
What are the challenges in analyzing tautomeric equilibria of 5-Chloro-3-phenylpyridin-2(1H)-one in solution?
Q. Advanced Research Focus
- Dynamic NMR : Monitor NH proton exchange rates in DMSO-d₆ to detect keto-enol tautomerism. Low temperatures (e.g., –40°C) can "freeze" equilibria for observation .
- pH-Dependent Studies : Adjust pH to stabilize specific tautomers (e.g., enol form in basic conditions) and track shifts via UV-Vis spectroscopy .
- Theoretical Models : Compare experimental data with computed tautomer energies (e.g., using Gaussian) to validate dominant forms .
How can synthetic byproducts of 5-Chloro-3-phenylpyridin-2(1H)-one be identified and mitigated?
Q. Basic Research Focus
- LC-MS/MS : Detect chlorinated dimers or oxidation byproducts (e.g., m/z matching [M+Cl]+ adducts) .
- Side Reaction Prevention :
- Purification : Employ reverse-phase HPLC with C18 columns to isolate the target compound from polar impurities .
What methodologies are employed to assess the acute toxicity of 5-Chloro-3-phenylpyridin-2(1H)-one derivatives in preclinical studies?
Q. Advanced Research Focus
- Rodent Models : Administer compounds to Sprague-Dawley rats via oral gavage (LD₅₀ determination) and monitor mortality/behavior over 72 hours .
- Biochemical Assays : Measure liver enzyme levels (ALT, AST) and renal biomarkers (creatinine) to assess organ toxicity .
- Histopathology : Compare tissue sections (liver, kidney) from treated vs. control groups for necrosis or inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
